molecular formula C32H8CuF8N8 B600011 F8CuPc CAS No. 148651-60-9

F8CuPc

Cat. No.: B600011
CAS No.: 148651-60-9
M. Wt: 720.005
InChI Key: SYOZEEBBXMOLOS-UHFFFAOYSA-N
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Description

Copper octafluorophthalocyanine is a metallophthalocyanine compound where copper is coordinated to an octafluorinated phthalocyanine ligand. This compound is known for its stability and unique electronic properties, making it useful in various scientific and industrial applications.

Preparation Methods

Copper octafluorophthalocyanine can be synthesized through several methods. One common synthetic route involves the reaction of copper chloride with octafluorophthalocyanine in the presence of a suitable solvent. The reaction conditions typically include elevated temperatures and an inert atmosphere to prevent oxidation. Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

Copper octafluorophthalocyanine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Substitution reactions involve replacing one or more fluorine atoms with other substituents, which can be achieved using nucleophilic reagents under controlled conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Copper octafluorophthalocyanine has a wide range of scientific research applications:

    Chemistry: It is used as a catalyst in various organic reactions due to its stable and reactive nature.

    Biology: The compound is studied for its potential use in photodynamic therapy, where it can generate reactive oxygen species upon light irradiation.

    Medicine: Research is ongoing to explore its use in drug delivery systems and as a diagnostic agent.

    Industry: It is used in the production of organic semiconductors, organic light-emitting diodes, and photovoltaic cells due to its excellent electronic properties.

Comparison with Similar Compounds

Copper octafluorophthalocyanine is compared with other similar compounds such as:

    Copper phthalocyanine: Unlike copper octafluorophthalocyanine, copper phthalocyanine lacks fluorine atoms, resulting in different electronic properties and reactivity.

    Zinc octafluorophthalocyanine: This compound has zinc instead of copper, leading to variations in stability and electronic behavior.

    Iron octafluorophthalocyanine: The presence of iron alters the compound’s magnetic properties and reactivity compared to copper octafluorophthalocyanine.

Copper octafluorophthalocyanine is unique due to its high stability, strong electron-withdrawing fluorine atoms, and versatile applications in various fields.

Properties

IUPAC Name

copper;6,7,15,16,24,25,33,34-octafluoro-2,11,20,29,37,38-hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H8F8N8.Cu/c33-17-1-9-10(2-18(17)34)26-41-25(9)45-27-11-3-19(35)20(36)4-12(11)29(42-27)47-31-15-7-23(39)24(40)8-16(15)32(44-31)48-30-14-6-22(38)21(37)5-13(14)28(43-30)46-26;/h1-8H;/q-2;+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYOZEEBBXMOLOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1F)F)C3=NC4=NC(=NC5=NC(=NC6=C7C=C(C(=CC7=C([N-]6)N=C2[N-]3)F)F)C8=CC(=C(C=C85)F)F)C9=CC(=C(C=C94)F)F.[Cu+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H8CuF8N8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10693720
Record name Copper(2+) 2,3,9,10,16,17,23,24-octafluorophthalocyanine-29,30-diide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10693720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

720.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148651-60-9
Record name Copper(2+) 2,3,9,10,16,17,23,24-octafluorophthalocyanine-29,30-diide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10693720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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